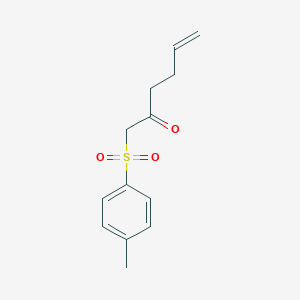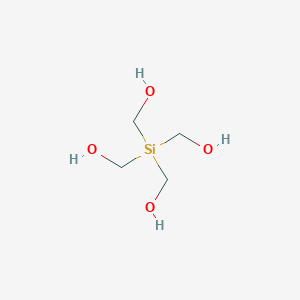
Methanol, silanetetrayltetrakis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanol, silanetetrayltetrakis- is a chemical compound that consists of a silicon atom bonded to four methanol molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methanol, silanetetrayltetrakis- can be synthesized through the direct reaction of silicon with methanol in the presence of a catalyst. For instance, using copper-based catalysts, the reaction can be carried out at temperatures ranging from 200°C to 340°C. The specific conditions, such as the type of catalyst and the temperature, can influence the formation of different products like trimethoxysilane and tetramethoxysilane .
Industrial Production Methods: Industrial production of methanol, silanetetrayltetrakis- typically involves the use of copper-based catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps like pretreatment of the catalyst, reaction under nitrogen atmosphere, and subsequent purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Methanol, silanetetrayltetrakis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other by-products.
Reduction: Reduction reactions can lead to the formation of silicon hydrides.
Substitution: Methanol groups can be substituted with other functional groups, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Various nucleophiles can be used to substitute methanol groups under appropriate conditions.
Major Products:
Oxidation: Silicon dioxide.
Reduction: Silicon hydrides.
Substitution: Organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Methanol, silanetetrayltetrakis- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Biology and Medicine:
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of methanol, silanetetrayltetrakis- involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, the compound can act as a source of methanol or silicon, participating in the formation of new chemical bonds and structures. The specific pathways and targets depend on the nature of the reaction and the conditions employed .
Comparaison Avec Des Composés Similaires
Methanol, silanetetrayltetrakis- can be compared with other similar compounds, such as:
Trimethoxysilane: Contains three methanol groups bonded to silicon.
Tetramethoxysilane: Contains four methanol groups bonded to silicon, similar to methanol, silanetetrayltetrakis- but with different structural properties.
Silicon Hydrides: Compounds where hydrogen atoms are bonded to silicon instead of methanol groups.
Uniqueness: Methanol, silanetetrayltetrakis- is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo different types of chemical reactions and form a wide range of products makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
874521-43-4 |
|---|---|
Formule moléculaire |
C4H12O4Si |
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
tris(hydroxymethyl)silylmethanol |
InChI |
InChI=1S/C4H12O4Si/c5-1-9(2-6,3-7)4-8/h5-8H,1-4H2 |
Clé InChI |
AYPSYMMFDVSUFP-UHFFFAOYSA-N |
SMILES canonique |
C(O)[Si](CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


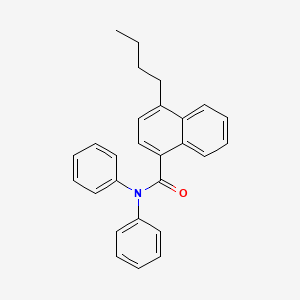
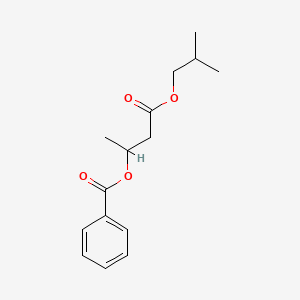
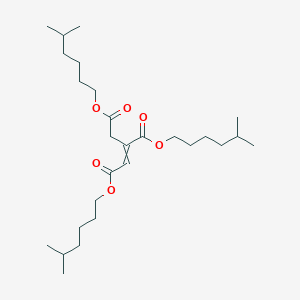
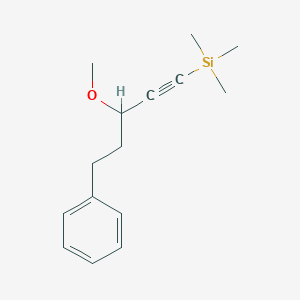
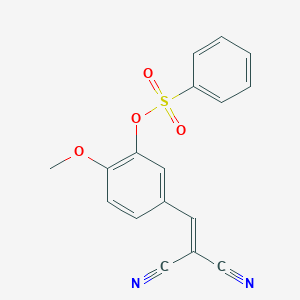
![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)
![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
![2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid](/img/structure/B14194490.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)
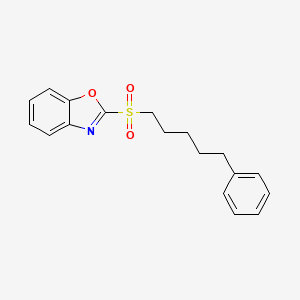
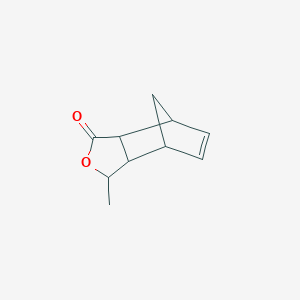
![5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194511.png)
